7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide
Overview
Description
7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This can be achieved through classical methods such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the chloro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the morpholin-4-yl ethyl group: This step often involves nucleophilic substitution reactions.
Formation of the carboxamide group: This can be achieved through amide coupling reactions using reagents like carbodiimides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer, antiviral, or antimicrobial agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
7-chloro-8-methyl-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide is unique due to the presence of the morpholin-4-yl ethyl group and the carboxamide functionality. These groups contribute to its distinct chemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-chloro-8-methyl-N-(2-morpholin-4-ylethyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O2/c1-15-19(23)3-2-17-18(22(28)25-8-9-27-10-12-29-13-11-27)14-20(26-21(15)17)16-4-6-24-7-5-16/h2-7,14H,8-13H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLFFLHYVMXICB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCCN3CCOCC3)C4=CC=NC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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